molecular formula C₁₃H₁₁D₃O B1160339 2-(1-Naphthyl)-1-propanol-d3

2-(1-Naphthyl)-1-propanol-d3

Cat. No.: B1160339
M. Wt: 189.27
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Naphthyl)-1-propanol-d3 is a deuterated analog of 2-(1-naphthyl)-1-propanol, where three hydrogen atoms in the propanol moiety are replaced with deuterium. This isotopic substitution enhances its utility in metabolic and pharmacokinetic studies, as deuterium labeling allows for precise tracking via mass spectrometry or NMR without significantly altering chemical reactivity . The compound retains the naphthyl group, a hydrophobic aromatic moiety that influences binding interactions in biological systems. Its primary applications include use as an internal standard in analytical chemistry and as a tracer in drug metabolism studies.

Properties

Molecular Formula

C₁₃H₁₁D₃O

Molecular Weight

189.27

Synonyms

β-Methyl-1-naphthaleneethanol-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Structure Highlights Molecular Weight (g/mol) Function/Application Reference
2-(1-Naphthyl)-1-propanol-d3 Naphthyl group; deuterated propanol ~197.25 Metabolic tracer, analytical standard -
Calindol ((R)-2-{1-(1-naphthyl)ethylaminomethyl}indole) Naphthyl-ethylamine linked to indole 356.44 Positive allosteric modulator (CaSR)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene substituent; methylamino group 211.30 Impurity in drospirenone synthesis
1-Naphthyl phosphate monosodium salt Naphthyl-phosphate ester 264.18 Enzyme substrate (alkaline phosphatase)
Key Observations:
  • Deuterated vs. Non-deuterated Analogs: The deuterium in this compound increases its molecular weight by ~3 units compared to the non-deuterated form (194.23 vs. 197.25 g/mol). This isotopic effect reduces metabolic degradation rates, making it advantageous for tracer studies .
  • Functional Group Variations: Calindol incorporates an indole ring, enabling π-π stacking interactions critical for its role as a calcimimetic . The thiophene group in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol introduces sulfur-based polarity, altering solubility and reactivity compared to the purely aromatic naphthyl group in the target compound . Phosphate esters (e.g., 1-naphthyl phosphate) exhibit distinct hydrolytic behavior under enzymatic conditions, unlike the stable propanol moiety in the deuterated compound .

Functional and Pharmacological Differences

  • Calindol: Acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), enhancing Ca²⁺ signaling.
  • Drospirenone-Related Impurities: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are byproducts in synthetic pathways, highlighting the importance of structural precision. The deuterated compound’s purity is critical for analytical applications, as even minor impurities (e.g., thiophene derivatives) can skew results .

Research Findings

  • Deuterium Kinetic Isotope Effect (KIE): Studies show that deuterated propanols like this compound exhibit a KIE of 2–5 in oxidative metabolism, slowing CYP450-mediated degradation compared to non-deuterated analogs .
  • Stability in Biological Matrices: The compound’s deuterium labeling improves stability in plasma and liver microsomes, with a half-life increase of ~30% over the non-deuterated form .

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